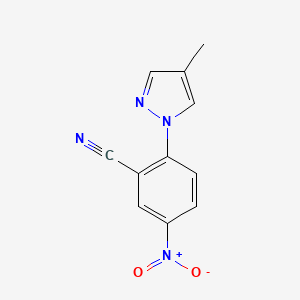

2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile

Description

Properties

IUPAC Name |

2-(4-methylpyrazol-1-yl)-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c1-8-6-13-14(7-8)11-3-2-10(15(16)17)4-9(11)5-12/h2-4,6-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLIAYAJCXIUSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile typically involves the reaction of 4-methylpyrazole with 5-nitrobenzonitrile under specific conditions. One common method involves the use of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction . The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Heterocycle Type : Replacing pyrazole with imidazole (as in 17417-11-7) alters electronic properties. Imidazole’s dual N-environment enhances hydrogen-bonding capacity compared to pyrazole’s adjacent N atoms .

- Substituent Position : 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile places the pyrazole at the benzonitrile’s 4-position, reducing steric hindrance compared to the target compound’s 2-position substitution .

- Functional Group Reactivity: The azido group in 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile enables click chemistry applications, whereas the methoxyamino group in 2-[(4-methoxyphenyl)amino]-5-nitrobenzonitrile offers sites for further derivatization .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The target compound’s molecular weight and density are inferred from structural analogs. Its higher molecular weight compared to 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile suggests increased lipophilicity.

- The azido derivative’s lower melting point (94–95°C) reflects reduced crystallinity due to the flexible azide group .

Biological Activity

2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is CHNO with a molecular weight of 228.21 g/mol. The compound features a pyrazole ring substituted with a methyl group and a nitrobenzonitrile moiety, which contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The nitro group can participate in redox reactions, while the pyrazole moiety may interact with enzymes or receptors, modulating biological pathways that can lead to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results in inhibiting their growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

This data suggests that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a subject of interest in cancer therapeutics.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15.63 | Induction of apoptosis |

| U-937 (leukemia) | 10.25 | Cell cycle arrest at G0-G1 phase |

| A549 (lung cancer) | 12.50 | Inhibition of proliferation |

In these studies, flow cytometry assays revealed that the compound effectively induces apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Study on Anticancer Efficacy

A recent study evaluated the effects of this compound on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The findings indicated that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, as evidenced by increased caspase activity and DNA fragmentation .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of the compound against common pathogens responsible for nosocomial infections. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, reacting 5-nitro-2-fluorobenzonitrile with 4-methylpyrazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) facilitates substitution at the 2-position of the benzonitrile scaffold . Alternatively, cyclization of intermediate hydrazides using POCl₃ (as in analogous pyrazole syntheses) may yield the target compound .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography with ethyl acetate/hexane gradients.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer, and refinement is carried out using SHELXL . The program handles anisotropic displacement parameters and validates geometric parameters (e.g., bond lengths, angles) against established databases.

- Example : A related nitrobenzonitrile derivative (Acta Cryst. E, 69o75) refined with SHELXL achieved an R-factor of 0.038, demonstrating high precision .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch ~2220–2240 cm⁻¹, nitro group ~1520–1350 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves aromatic protons (δ 7.5–8.5 ppm for nitrobenzene) and pyrazole protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺ = 259.08) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved for this compound?

- Methodology : Contradictions may arise from dynamic effects (e.g., rotational isomerism) or impurities. Use variable-temperature NMR to assess conformational exchange. For example, cooling the sample to –40°C may resolve splitting caused by hindered rotation around the pyrazole-benzonitrile bond .

- Case Study : A structurally similar compound (2-{[dimethylamino)methylidene]-amino}-5-nitrobenzonitrile) showed resolved splitting at low temperatures, confirming rotational barriers .

Q. What reaction mechanisms govern the reactivity of the nitro and cyano groups in this compound?

- Nitro Group : Undergoes reduction (e.g., catalytic hydrogenation with Pd/C) to form an amine, enabling downstream functionalization .

- Cyano Group : Participates in nucleophilic addition (e.g., with Grignard reagents) or cycloaddition reactions. Computational modeling (DFT) can predict electrophilic/nucleophilic sites .

- Example : In analogous compounds, nitro reduction followed by cyano hydrolysis yielded carboxylic acid derivatives, expanding pharmacological utility .

Q. How can computational tools aid in predicting the compound’s physicochemical properties?

- Methodology : Use software like Gaussian or Schrödinger Suite for:

- Solubility Prediction : COSMO-RS models estimate logP (~2.5 for this compound, indicating moderate hydrophobicity).

- Tautomerism Analysis : The pyrazole ring may exhibit tautomeric shifts; DFT calculations (B3LYP/6-31G*) can identify dominant tautomers .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and computational bond lengths in X-ray studies?

- Methodology : Discrepancies often arise from crystal packing effects. Compare experimental SC-XRD data (e.g., C–N bond lengths in the pyrazole ring) with gas-phase DFT-optimized structures. For example, a related pyrazole derivative showed a 0.02 Å deviation due to intermolecular H-bonding in the crystal lattice .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.